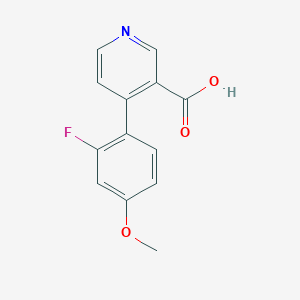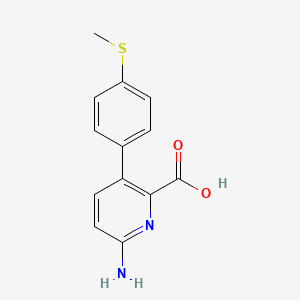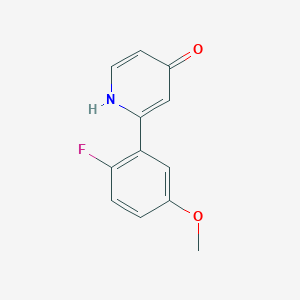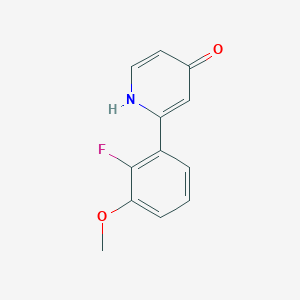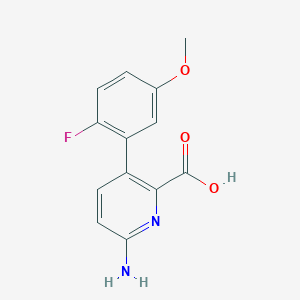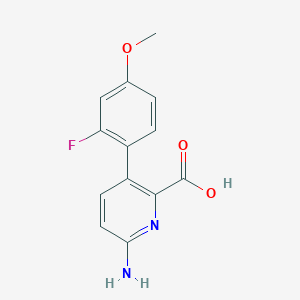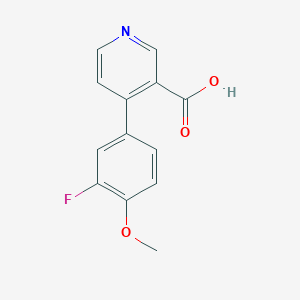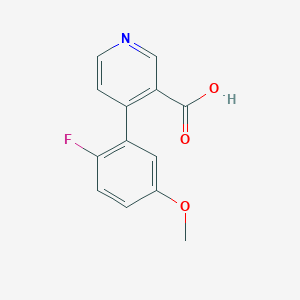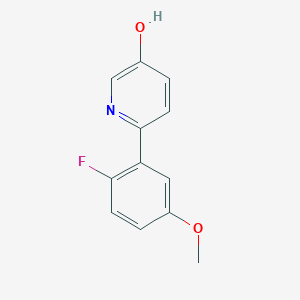
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine (2F-5M-5H) is a novel compound belonging to the family of pyridines. This compound has recently been gaining attention due to its potential applications in scientific research. It has been reported to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学的研究の応用
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has been found to have a wide range of applications in scientific research. It has been used to study the effects of oxidative stress on cell function, as well as to investigate the role of reactive oxygen species in the development of various diseases. It has also been used to study the effects of certain drugs on cells, as well as to study the effects of environmental pollutants on cell function.
作用機序
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% is believed to act as an antioxidant, scavenging free radicals and reactive oxygen species. It has been reported to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory molecules. In addition, it has been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has been reported to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and cytokines. In addition, it has been found to reduce the production of reactive oxygen species, as well as to reduce oxidative stress and cell damage. It has also been found to reduce the production of certain cytokines, such as interleukin-6 and tumor necrosis factor-α.
実験室実験の利点と制限
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without losing its activity. In addition, it is relatively easy to synthesize, and can be synthesized in large quantities. However, 2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% also has some limitations. It is not very soluble in water, and therefore may not be suitable for use in some experiments. In addition, it is not very stable in the presence of light or air, and therefore may not be suitable for use in some experiments.
将来の方向性
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has a wide range of potential future applications. It could be used to study the effects of oxidative stress on cell function, as well as to investigate the role of reactive oxygen species in the development of various diseases. It could also be used to study the effects of certain drugs on cells, as well as to study the effects of environmental pollutants on cell function. In addition, it could be used to study the effects of certain compounds on gene expression, as well as to study the effects of certain compounds on cell signaling pathways. Finally, it could be used to study the effects of certain compounds on the immune system, as well as to study the effects of certain compounds on the development of cancer.
合成法
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 5-hydroxypyridine with 2-fluoro-5-methoxybenzaldehyde in the presence of a strong acid catalyst. This produces a mixture of 2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% and its isomer 2-fluoro-5-methoxyphenyl-5-hydroxy-2-pyridone. The second step involves the separation of the two compounds through chromatography.
特性
IUPAC Name |
6-(2-fluoro-5-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-9-3-4-11(13)10(6-9)12-5-2-8(15)7-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISGUBYXDKONTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692569 |
Source


|
| Record name | 6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-66-0 |
Source


|
| Record name | 6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



